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Compound of Interest

Compound Name: Allyl chlorodifluoroacetate

CAS No.: 118337-48-7

Cat. No.: B043969

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl
chlorodifluoroacetate (C₅H₅ClF₂O₂). Due to the limited availability of experimentally published

spectra for this specific compound, this document presents a combination of available mass

spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data. The predictions are based on established principles and data from

analogous chemical structures.

Molecular Structure and Properties
Allyl chlorodifluoroacetate is an ester with the following structural formula:

Molecular Formula: C₅H₅ClF₂O₂ Molecular Weight: 170.54 g/mol [1] IUPAC Name: prop-2-en-

1-yl 2-chloro-2,2-difluoroacetate
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The following sections detail the mass spectrometry, and predicted NMR and IR data for allyl
chlorodifluoroacetate.

Mass Spectrometry (MS)
A mass spectrum for allyl chlorodifluoroacetate is available through SpectraBase.[1] The

fragmentation pattern of esters is influenced by the alcohol and acid components.[2] For allyl

esters, common fragmentation includes the loss of the allyl group.[2] Halogenated compounds

often exhibit characteristic isotopic patterns.[2]

Table 1: Predicted Mass Spectrometry Data for Allyl Chlorodifluoroacetate

m/z Predicted Fragment Ion Notes

170/172 [C₅H₅ClF₂O₂]⁺

Molecular ion peak with

isotopic pattern for one

chlorine atom.

129/131 [C₂ClF₂O₂]⁺
Loss of the allyl radical

(•CH₂CH=CH₂).

83/85 [CClF₂]⁺
Alpha-cleavage with loss of the

ester group.

41 [C₃H₅]⁺ Allyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below. Chemical shifts are referenced to

tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The proton NMR spectrum is expected to show signals corresponding to the allyl group. The

chemical shifts are influenced by the electronegative ester group.

Table 2: Predicted ¹H NMR Data for Allyl Chlorodifluoroacetate
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~5.9 ddt 1H -CH=

~5.4 dd 1H =CH₂ (trans)

~5.3 dd 1H =CH₂ (cis)

~4.7 d 2H -O-CH₂-

The carbon NMR spectrum will display five distinct signals.

Table 3: Predicted ¹³C NMR Data for Allyl Chlorodifluoroacetate

Chemical Shift (δ, ppm) Assignment

~160 C=O

~131 -CH=

~120 =CH₂

~118 (t, J ≈ 280 Hz) -CF₂Cl

~68 -O-CH₂-

The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is

expected for the two equivalent fluorine atoms. The chemical shift for a -CF₂Cl group typically

appears in a specific region of the spectrum.[3][4]

Table 4: Predicted ¹⁹F NMR Data for Allyl Chlorodifluoroacetate

Chemical Shift (δ, ppm) Multiplicity Assignment

-60 to -70 s -CF₂Cl

Infrared (IR) Spectroscopy
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The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretch and C-O

stretching vibrations.[5][6] The presence of C-F and C-Cl bonds will also give rise to

characteristic absorptions.

Table 5: Predicted Infrared (IR) Absorption Data for Allyl Chlorodifluoroacetate

Frequency (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H stretch

~1780 Strong C=O stretch (ester)

~1650 Medium C=C stretch

~1250 Strong C-O stretch

~1100-1000 Strong C-F stretch

~800 Medium C-Cl stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of allyl chlorodifluoroacetate in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal

standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard or a solvent with a known

chemical shift can be used for referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.
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Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: +50 to -250 ppm.

Number of scans: 64-256.

Relaxation delay: 1-2 seconds.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.
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A background spectrum of the clean salt plates should be acquired and subtracted from

the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

GC-MS Conditions:

Injector temperature: 250 °C.

Column: A suitable capillary column (e.g., DB-5ms).

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

Carrier gas: Helium.

Mass Spectrometer Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 35-500 amu.

Scan speed: 1-2 scans/second.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a

predicted fragmentation pathway.
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Caption: Workflow for the spectroscopic analysis of allyl chlorodifluoroacetate.
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Caption: Predicted mass spectral fragmentation of allyl chlorodifluoroacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

